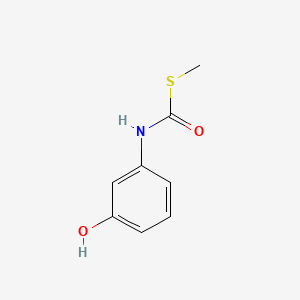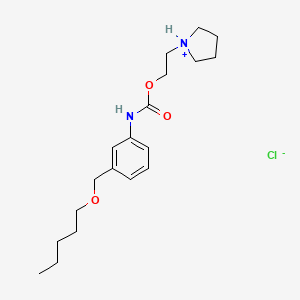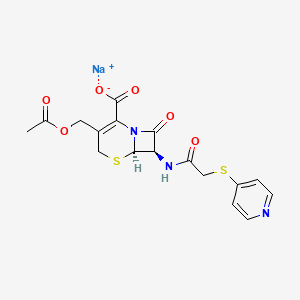
Cefapirina sódica
Descripción general
Descripción
Cefalorina Sódica es un antibiótico cefalosporínico de primera generación que es eficaz contra una amplia gama de bacterias grampositivas y gramnegativas. Se usa comúnmente en medicina veterinaria y anteriormente se usó en medicina humana bajo el nombre comercial Cefadyl. Cefalorina Sódica es conocida por su resistencia a las beta-lactamasas, lo que la hace eficaz contra los estafilococos, excepto las cepas resistentes a la meticilina .
Mecanismo De Acción
Cefalorina Sódica ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se dirige a las proteínas de unión a la penicilina (PBP), que son esenciales para la reticulación de las cadenas de peptidoglicano en la pared celular bacteriana. Al unirse a estas proteínas, Cefalorina Sódica interrumpe la síntesis de la pared celular, lo que lleva a la lisis y muerte de las células bacterianas .
Aplicaciones Científicas De Investigación
Cefalorina Sódica tiene una amplia gama de aplicaciones de investigación científica:
Química: Se usa como compuesto modelo para estudiar antibióticos betalactámicos y sus mecanismos de resistencia.
Biología: Investigado por sus efectos sobre la síntesis de la pared celular bacteriana y los patrones de resistencia.
Medicina: Se usa en medicina veterinaria para tratar infecciones bacterianas en el ganado, particularmente la mastitis.
Industria: Empleado en la industria farmacéutica para desarrollar nuevos derivados de cefalosporina y mejorar las formulaciones antibióticas
Análisis Bioquímico
Biochemical Properties
Cephapirin Sodium has a wide spectrum of activity against gram-positive and gram-negative organisms . It is more resistant to beta-lactamases than penicillins, making it effective against staphylococci, with the exception of methicillin-resistant staphylococci . The bactericidal activity of Cephapirin Sodium results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .
Cellular Effects
Cephapirin Sodium exerts its effects on various types of cells by inhibiting cell wall synthesis . This leads to the death of the bacterial cells, thereby treating the infection .
Molecular Mechanism
The mechanism of action of Cephapirin Sodium involves the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, Cephapirin Sodium prevents the final step of cell wall synthesis in bacterial cells, leading to cell lysis .
Dosage Effects in Animal Models
It is used in veterinary medicine, indicating its safety and efficacy in animals .
Metabolic Pathways
As a cephalosporin, it is likely metabolized in the liver and excreted in the urine .
Transport and Distribution
Cephapirin Sodium is typically administered as its sodium salt, which is highly soluble in water . This solubility is advantageous for intravenous and intramuscular injections, ensuring rapid absorption and distribution in the body .
Subcellular Localization
Given its mechanism of action, it is likely that Cephapirin Sodium localizes to the bacterial cell wall where it exerts its effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Cefalorina Sódica se sintetiza a partir del ácido 7-aminocefalosporánico (7-ACA). La ruta sintética implica la reacción de 7-ACA con cloruro de bromoacetilo para formar una amida. Este intermedio se hace reaccionar con 4-tiopiridina para desplazar el grupo halo, lo que resulta en la formación de Cefalorina .
Métodos de Producción Industrial: En entornos industriales, Cefalorina Sódica se produce haciendo reaccionar 7-ACA con cloruro de bromoacetilo en condiciones controladas. La reacción es seguida por el desplazamiento del grupo halo con 4-tiopiridina. El producto final se purifica y se convierte a su forma de sal sódica para su uso en formulaciones inyectables .
Análisis De Reacciones Químicas
Tipos de Reacciones: Cefalorina Sódica se somete a diversas reacciones químicas, que incluyen:
Oxidación: Cefalorina Sódica se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de cefalosporina, afectando sus propiedades antibacterianas.
Sustitución: Las reacciones de sustitución, como el desplazamiento del grupo halo con 4-tiopiridina, son cruciales en su síntesis
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio u otros agentes reductores.
Sustitución: 4-tiopiridina para el desplazamiento del grupo halo
Principales Productos Formados:
Oxidación: Derivados de cefalorina oxidados.
Reducción: Derivados de cefalorina reducidos.
Sustitución: Cefalorina con grupos sustituidos
Comparación Con Compuestos Similares
Compuestos Similares:
Cefalotina: Otra cefalosporina de primera generación con propiedades antibacterianas similares.
Cefazolina: Una cefalosporina de primera generación con un espectro de actividad más amplio.
Cefadroxilo: Una cefalosporina de primera generación oral utilizada para tratar diversas infecciones.
Singularidad: Cefalorina Sódica es única debido a su alta resistencia a las beta-lactamasas y su eficacia contra una amplia gama de bacterias. A diferencia de otras cefalosporinas, está formulado específicamente para uso inyectable y tiene aplicaciones tanto en medicina humana como veterinaria .
Propiedades
Número CAS |
24356-60-3 |
|---|---|
Fórmula molecular |
C17H17N3NaO6S2 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/t13-,16-;/m1./s1 |
Clave InChI |
FKAFVHOJYJGQLK-OALZAMAHSA-N |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+] |
SMILES isomérico |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na] |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na] |
Apariencia |
Solid powder |
| 24356-60-3 | |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
21593-23-7 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
SOL IN WATER /CEPHAPIRIN SODIUM/ VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/ 1.51e-01 g/L |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BL P 1322 BL-P 1322 BLP 1322 Brisfirina Céfaloject Cefadyl Cefapirin Cephapirin Cephapirin Monosodium Salt Cephapirin Sodium Cephapirin, Sodium Monosodium Salt, Cephapirin Salt, Cephapirin Monosodium Sodium Cephapirin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cephapirin sodium exert its antibacterial activity?
A1: Cephapirin sodium, a first-generation cephalosporin antibiotic, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] It targets the final transpeptidation step of peptidoglycan synthesis, disrupting the cross-linking of peptidoglycan units. This weakens the cell wall, ultimately leading to bacterial cell lysis and death. []
Q2: What is the molecular formula and weight of Cephapirin sodium?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, this information can be readily found in drug databases and chemical references. Consult those resources for specific details.
Q3: Can Cephapirin sodium be frozen and thawed without compromising its stability?
A3: Yes, research indicates that Cephapirin sodium admixtures, when frozen for 14 days and then thawed either conventionally or via microwave, retain at least 90% of their labeled content. The rate of degradation was not significantly influenced by the thawing method. []
Q4: Are there specific storage recommendations for Cephapirin sodium?
A4: The presence of impurities in commercial Cephapirin sodium samples suggests that it should be stored in closed containers to minimize degradation. []
Q5: How long does it take for Cephapirin sodium to be eliminated from milk after intramammary infusion?
A5: In lactating dairy cattle receiving an 8-day extended therapy of intramammary Cephapirin sodium (200 mg per gland every 24 hours), the drug concentration fell below the approved tolerance limit within 96 hours after the last infusion. This aligns with the labeled withdrawal time for the preparation. []
Q6: Does the milk fraction (foremilk, bucket milk, strippings) influence the measured concentration of Cephapirin sodium after intramammary infusion?
A6: Yes, a study revealed that Cephapirin sodium concentrations were significantly higher in foremilk compared to bucket milk or strippings after intramammary infusion. This highlights the importance of specifying the milk fraction used in pharmacokinetic and residue studies. []
Q7: What is the efficacy of Cephapirin sodium in treating mastitis caused by Staphylococcus aureus?
A7: Both a 5-day extended therapy [] and a treatment program where Cephapirin sodium was administered based on on-farm culture results [, ] demonstrated efficacy against Staphylococcus aureus mastitis in dairy cows.
Q8: Has Cephapirin sodium been evaluated for the treatment of non-severe clinical mastitis?
A8: Yes, a non-inferiority field trial indicated that Cephapirin sodium is comparable to a broad-spectrum antimicrobial combination in treating non-severe clinical mastitis. []
Q9: Is there evidence to suggest that Cephapirin sodium is effective against gram-positive mastitis pathogens?
A9: While Cephapirin sodium demonstrated an 82% bacteriological cure rate against gram-positive mastitis pathogens, in vitro susceptibility test results were not found to be reliable predictors of treatment success. []
Q10: Are there concerns regarding the development of resistance to Cephapirin sodium?
A10: While the provided abstracts do not directly address resistance development, this is a crucial aspect of antibiotic use. Consulting recent literature on Cephapirin sodium resistance patterns and trends is recommended.
Q11: What are the potential adverse effects associated with Cephapirin sodium use in humans?
A11: While the abstracts mention phlebitis as a potential side effect in some human patients, [, ] a comprehensive assessment of toxicological data requires consultation with relevant pharmacological resources and recent literature.
Q12: Can beta-cyclodextrin be used to reduce Cephapirin sodium residues in milk?
A12: Research suggests that adding beta-cyclodextrin to Cephapirin-tainted raw milk can reduce antibiotic residue levels, potentially through complexation. []
Q13: What analytical methods have been used to quantify Cephapirin sodium in biological samples?
A13: Several studies utilized liquid chromatography-mass spectrometry (LC-MS/MS) to determine Cephapirin and its metabolite concentrations in milk samples. [, , ]
Q14: How does Cephapirin sodium compare to other cephalosporin antibiotics?
A14: In a clinical trial comparing different irrigation solutions at Cesarean section, Cefamandole nafate (a second-generation cephalosporin) demonstrated a greater reduction in endometritis compared to Cephapirin sodium. [, ] Another study found comparable efficacy between Cephapirin sodium and a third-generation cephalosporin, Ceftiofur hydrochloride, in treating nonsevere clinical mastitis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


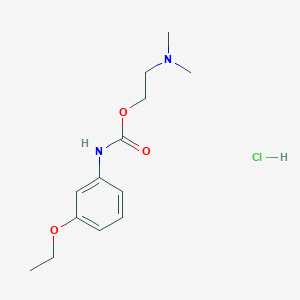
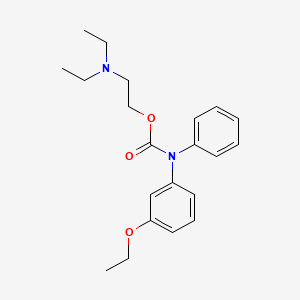
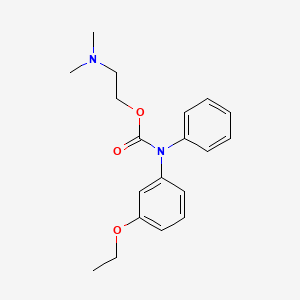
![2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1668319.png)
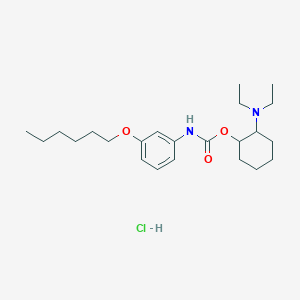
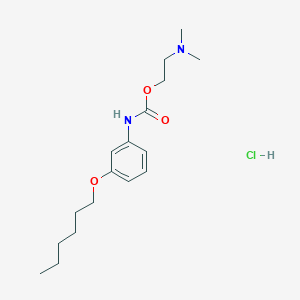
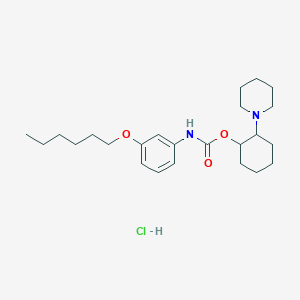
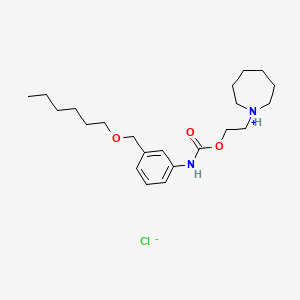
![2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668327.png)
![[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668328.png)
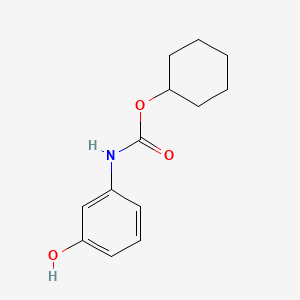
![[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate](/img/structure/B1668332.png)
